Cas no 4425-67-6 (2-Amino-4,6-(1H,5H)-pyrimidinedione)

2-Amino-4,6-(1H,5H)-pyrimidinedione 化学的及び物理的性質
名前と識別子
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- 2-Amino-4,6-(1H,5H)-pyrimidinedione
- 2-amino-1H-pyrimidine-4,6-dione
- 4,6(1H,5H)-Pyrimidinedione,2-amino-
- 2-Amino-1H-pyrimidin-4,6-dion
- 2-amino-4,6-dioxopyrimidine
- 2-amino-4,6-dioxypyridine
- 2-amino-4,6-dioxypyrimidine
- 2-Iminobarbituric acid
- Guanidine,malonyl
- Malonylguanidine
- 2-AMINO-4,6(1H,5H)-PYRIMIDINEDIONE
- 4,6(1H,5H)-Pyrimidinedione, 2-amino- (9CI)
- 2,3-Dihydro-2-iminopyrimidine-4,6(1H,5H)-dione
- 2-Amino-1,4,5,6-tetrahydropyrimidine-4,6-dione
- 2-Imino-2,3-dihydropyrimidine-4,6(1H,5H)-dione
- 2-amino-1H-pyrimidine-4,6-quinone
- 2-azanyl-1H-pyrimidine-4,6-dione
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- MDL: MFCD00210751
- インチ: 1S/C4H5N3O2/c5-4-6-2(8)1-3(9)7-4/h1H2,(H3,5,6,7,8,9)
- InChIKey: BTYNVOQLMBUUMS-UHFFFAOYSA-N
- ほほえんだ: C1(N)NC(=O)CC(=O)N=1
計算された属性
- せいみつぶんしりょう: 127.03800
じっけんとくせい
- 密度みつど: 1.84±0.1 g/cm3(Predicted)
- PSA: 84.55000
- LogP: -1.18770
- 酸性度係数(pKa): 8.07±0.20(Predicted)
2-Amino-4,6-(1H,5H)-pyrimidinedione セキュリティ情報
- ちょぞうじょうけん:2-8°C(protect from light)
2-Amino-4,6-(1H,5H)-pyrimidinedione 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
2-Amino-4,6-(1H,5H)-pyrimidinedione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD2757945-500g |
2-Amino-4,6-(1H,5H)-pyrimidinedione |
4425-67-6 | 95% | 500g |
RMB 336.80 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IO041-100g |
2-Amino-4,6-(1H,5H)-pyrimidinedione |
4425-67-6 | 95+% | 100g |
¥211.0 | 2023-04-08 | |
Aaron | AR00K37R-500g |
2-amino-1,4,5,6-tetrahydropyrimidine-4,6-dione |
4425-67-6 | 95% | 500g |
$149.00 | 2023-12-15 | |
1PlusChem | 1P00K2ZF-500g |
2-amino-1,4,5,6-tetrahydropyrimidine-4,6-dione |
4425-67-6 | 95% | 500g |
$87.00 | 2024-05-02 | |
eNovation Chemicals LLC | Y1055395-25g |
2-amino-1,4,5,6-tetrahydropyrimidine-4,6-dione |
4425-67-6 | 95+% | 25g |
$55 | 2024-06-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1237467-1kg |
2-Aminopyrimidine-4,6(1H,5H)-dione |
4425-67-6 | 95% | 1kg |
¥1180.00 | 2024-05-13 | |
eNovation Chemicals LLC | Y1055395-100g |
2-amino-1,4,5,6-tetrahydropyrimidine-4,6-dione |
4425-67-6 | 95+% | 100g |
$70 | 2025-02-28 | |
Cooke Chemical | BD2757945-100g |
2-Amino-4,6-(1H,5H)-pyrimidinedione |
4425-67-6 | 95% | 100g |
RMB 99.20 | 2025-02-21 | |
eNovation Chemicals LLC | Y1055395-1000g |
2-amino-1,4,5,6-tetrahydropyrimidine-4,6-dione |
4425-67-6 | 95+% | 1000g |
$165 | 2023-09-04 | |
1PlusChem | 1P00K2ZF-100g |
2-amino-1,4,5,6-tetrahydropyrimidine-4,6-dione |
4425-67-6 | 95% | 100g |
$40.00 | 2024-05-02 |
2-Amino-4,6-(1H,5H)-pyrimidinedione 関連文献
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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3. Book reviews
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
2-Amino-4,6-(1H,5H)-pyrimidinedioneに関する追加情報
Recent Advances in the Study of 2-Amino-4,6-(1H,5H)-pyrimidinedione (CAS: 4425-67-6) and Its Applications in Chemical Biology and Medicine
The compound 2-Amino-4,6-(1H,5H)-pyrimidinedione (CAS: 4425-67-6) has recently garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its pyrimidine backbone, has been the subject of numerous studies exploring its potential as a building block for novel therapeutics, particularly in the treatment of viral infections, cancer, and inflammatory diseases. Recent research has focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its biological activity in preclinical models.
One of the key areas of investigation has been the role of 2-Amino-4,6-(1H,5H)-pyrimidinedione in nucleoside analogue synthesis. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor for the development of antiviral agents targeting RNA-dependent RNA polymerases. The study highlighted the compound's ability to mimic natural nucleosides, thereby interfering with viral replication. Additionally, modifications to the pyrimidine ring have been shown to enhance its binding affinity to viral enzymes, offering a promising avenue for the design of next-generation antiviral drugs.
In the context of cancer research, 2-Amino-4,6-(1H,5H)-pyrimidinedione has been explored for its potential as a chemotherapeutic agent. A recent preprint on bioRxiv reported that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines, particularly those with dysregulated nucleotide metabolism. The study employed high-throughput screening and molecular docking simulations to identify key structural features responsible for its anticancer activity. These findings suggest that further optimization of the compound's scaffold could lead to the development of targeted therapies with reduced off-target effects.
Another notable application of 2-Amino-4,6-(1H,5H)-pyrimidinedione lies in its use as a fluorescent probe for studying nucleic acid dynamics. A 2024 paper in Analytical Chemistry described the synthesis of a novel derivative with enhanced photophysical properties, enabling real-time monitoring of DNA-protein interactions. This innovation has significant implications for understanding epigenetic regulation and could facilitate the discovery of new biomarkers for disease diagnosis.
Despite these advances, challenges remain in the large-scale synthesis and formulation of 2-Amino-4,6-(1H,5H)-pyrimidinedione-based compounds. Recent efforts have focused on green chemistry approaches to improve yield and reduce environmental impact. A study in ACS Sustainable Chemistry & Engineering introduced a solvent-free mechanochemical synthesis method that not only increased efficiency but also minimized waste generation. Such advancements are critical for translating laboratory findings into commercially viable pharmaceutical products.
In conclusion, the growing body of research on 2-Amino-4,6-(1H,5H)-pyrimidinedione (CAS: 4425-67-6) underscores its potential as a multifunctional tool in chemical biology and drug development. From its applications in antiviral and anticancer therapies to its utility as a molecular probe, this compound continues to inspire innovative research across multiple disciplines. Future studies will likely focus on expanding its therapeutic index, improving delivery systems, and exploring synergistic effects with existing medications. As the field progresses, 2-Amino-4,6-(1H,5H)-pyrimidinedione is poised to play an increasingly important role in addressing unmet medical needs.
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